molecular formula C11H25Cl2N B189245 N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride CAS No. 115555-77-6

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Cat. No. B189245
Key on ui cas rn: 115555-77-6
M. Wt: 242.23 g/mol
InChI Key: UURRECHSOADBEG-UHFFFAOYSA-N
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Patent
US08871956B2

Procedure details

18.6 g of 68.4% 1-chloro-3-(di-n-butylamino)-propane hydrochloride (52.6 mmol) are placed in an equipped reactor and then 9.97 g of a 20% aqueous ammonia solution (56.9 mmol) are added at 20° C. The mixture is stirred for 15 minutes, and then the phases are decanted off and separated: the bottom phase consists of 1-chloro-3-(di-n-butylamino)-propane in the form of a free base. This phase is washed with 10 ml of water and 9.99 g of 1-chloro-3-(di-n-butylamino)-propane are thus isolated.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
56.9 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][CH2:4][CH2:5][N:6]([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:7][CH2:8][CH2:9][CH3:10].N>>[Cl:2][CH2:3][CH2:4][CH2:5][N:6]([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:7][CH2:8][CH2:9][CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
Cl.ClCCCN(CCCC)CCCC
Step Two
Name
Quantity
56.9 mmol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases are decanted off
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
This phase is washed with 10 ml of water and 9.99 g of 1-chloro-3-(di-n-butylamino)-propane
CUSTOM
Type
CUSTOM
Details
are thus isolated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClCCCN(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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